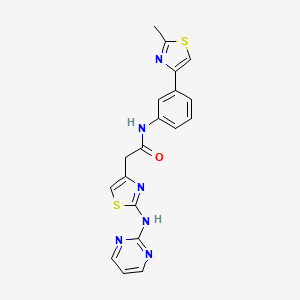

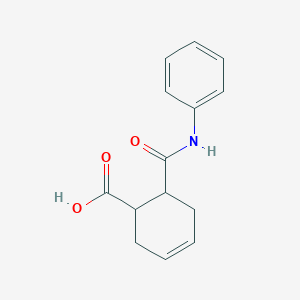

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS2 and its molecular weight is 408.5. The purity is usually 95%.

BenchChem offers high-quality N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

The synthesis of 5-methyl-4-phenyl thiazole derivatives, including the compound similar to the one , has been explored for their anticancer activity. These compounds, synthesized through reactions involving 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and mercapto derivatives, were evaluated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line. The study highlighted the potential of certain derivatives in exhibiting selective cytotoxicity, with one derivative showing high selectivity and another demonstrating significant apoptosis induction, though not as high as cisplatin, a standard in chemotherapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

Another facet of research on thiazole derivatives includes their antimicrobial potential. The reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles was studied, leading to the synthesis of compounds with promising antimicrobial activity. Computational calculations supported the experimental findings, providing a robust foundation for the development of new antimicrobial agents (Fahim & Ismael, 2019).

Development of Heterocyclic Compounds

The creation of innovative heterocycles incorporating thiadiazole moieties against agricultural pests has also been documented. These synthesized compounds, derived from a versatile precursor, showcased insecticidal properties against the cotton leafworm, demonstrating the broad applicability of thiazole derivatives beyond human health to include agricultural benefits (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antibacterial and Antifungal Agents

Research into thiazolidin-4-one derivatives, related structurally to thiazole compounds, has shown potential antimicrobial properties. A series of synthesized compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents and laying the groundwork for further exploration of thiazole derivatives in combating infectious diseases (Baviskar, Khadabadi, & Deore, 2013).

Mécanisme D'action

Target of Action

Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of thiazole compounds depends on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been shown to have antihyperalgesic effects, possibly by modulating proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Biochemical Pathways

Thiazole compounds can affect a variety of biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely depending on their specific structure. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of thiazole compounds can vary widely. For example, some thiazole derivatives have been shown to inhibit the growth of pancreatic cancer cells .

Propriétés

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS2/c1-12-22-16(11-27-12)13-4-2-5-14(8-13)23-17(26)9-15-10-28-19(24-15)25-18-20-6-3-7-21-18/h2-8,10-11H,9H2,1H3,(H,23,26)(H,20,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOOIJNWKRPXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)

![2-(ethylthio)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589498.png)

![6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)